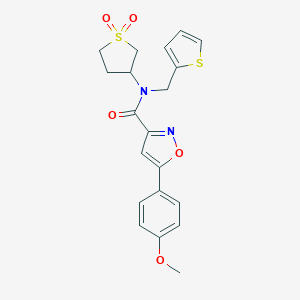
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide, commonly known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
作用機序
DMXAA exerts its anti-tumor effects through a complex mechanism of action that involves the activation of the immune system and the induction of tumor cell death. DMXAA activates the production of cytokines, which are signaling molecules that play a critical role in the immune response. These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which are responsible for attacking and destroying tumor cells. DMXAA also induces tumor cell death through the activation of a cellular pathway known as the cGAS-STING pathway.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. DMXAA activates the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which play a critical role in the immune response. DMXAA also induces the production of reactive oxygen species (ROS), which can cause oxidative damage to tumor cells. In addition, DMXAA has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor site.
実験室実験の利点と制限
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied in preclinical models. DMXAA also has potent anti-tumor activity and has been shown to enhance the efficacy of chemotherapy and radiation therapy. However, there are also limitations to the use of DMXAA in lab experiments. DMXAA has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMXAA has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in humans.
将来の方向性
There are several future directions for the study of DMXAA. One area of research is the development of novel formulations of DMXAA that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of tumors to DMXAA treatment. In addition, there is ongoing research to investigate the use of DMXAA in combination with other therapies, such as immunotherapy and targeted therapy, to enhance its anti-tumor activity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in humans.
合成法
DMXAA can be synthesized through a multi-step process that involves the use of various chemical reagents. The synthesis of DMXAA typically begins with the reaction of 2-methyl-2-thiopseudourea with ethyl acetoacetate to form the intermediate 2-methyl-2-thioxo-1,3-diazinane-4-one. This intermediate is then reacted with 4-methoxybenzaldehyde and 2-thienylmethylamine to form the final product, DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its potential use in cancer treatment. Numerous preclinical studies have shown that DMXAA has potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
特性
製品名 |
N-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide |
|---|---|
分子式 |
C20H20N2O5S2 |
分子量 |
432.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O5S2/c1-26-16-6-4-14(5-7-16)19-11-18(21-27-19)20(23)22(12-17-3-2-9-28-17)15-8-10-29(24,25)13-15/h2-7,9,11,15H,8,10,12-13H2,1H3 |
InChIキー |
RYUDUPSMIUTRNS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Dimethylamino)methyl]-6-methoxyphenol](/img/structure/B257306.png)
![8-[3-(1-Piperidinyl)-1-propynyl]-1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-ol](/img/structure/B257307.png)


![2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B257316.png)






![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
